molecular formula C24H24N2O3S B3479082 N-benzyl-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide

N-benzyl-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide

Cat. No.: B3479082
M. Wt: 420.5 g/mol
InChI Key: VTDWLDUENZUQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide, also known as BmK120, is a compound that has been synthesized for scientific research purposes. It is a member of the benzylamino-methanesulfonamide family of compounds and has been studied for its potential use in treating various medical conditions.

Mechanism of Action

The exact mechanism of action of N-benzyl-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide is not fully understood, but it is believed to act on the voltage-gated sodium channels in neurons, which play a key role in pain signaling. This compound may also have effects on other ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity in rats with neuropathic pain, and to reduce seizure activity in animal models of epilepsy. It may also have anti-tumor effects in certain types of cancer.

Advantages and Limitations for Lab Experiments

N-benzyl-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been shown to have potent analgesic effects in animal models, making it a promising candidate for further study.
However, there are also some limitations to using this compound in laboratory experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, its potential side effects and toxicity are not well characterized, which could limit its use in certain applications.

Future Directions

There are several future directions for research on N-benzyl-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide. One area of interest is its potential use in treating chronic pain, which is a major medical problem with few effective treatments. Another area of interest is its potential use in treating epilepsy, which is another condition that is difficult to treat with existing medications.
Other potential future directions for research on this compound include its use in cancer therapy, where it may have anti-tumor effects, and its use in studying the role of voltage-gated sodium channels in the nervous system. Overall, this compound is a promising compound for further study and has the potential to lead to new treatments for a variety of medical conditions.

Scientific Research Applications

N-benzyl-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide has been studied for its potential use in treating various medical conditions, including pain, epilepsy, and cancer. It has been shown to have analgesic effects in animal models of neuropathic pain and may have potential as a new treatment for chronic pain.

Properties

IUPAC Name

N-benzyl-N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-30(28,29)26(17-19-7-3-2-4-8-19)23-13-11-21(12-14-23)24(27)25-16-15-20-9-5-6-10-22(20)18-25/h2-14H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDWLDUENZUQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide

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